4,5-Thiazoledicarboxaldehyde

Polymer Chemistry Cross-Linking Schiff Base Formation

Choose 4,5-Thiazoledicarboxaldehyde for its unique 4,5-vicinal dialdehyde architecture, enabling cross-linking, macrocycle formation, and COF synthesis that mono-carboxaldehyde thiazoles cannot achieve. Its bifunctional reactivity supports coordination chemistry and medicinal chemistry applications. Ensure stringent purity specifications to leverage its full potential in advanced material and drug discovery programs.

Molecular Formula C5H3NO2S
Molecular Weight 141.15 g/mol
CAS No. 39669-78-8
Cat. No. B3264758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Thiazoledicarboxaldehyde
CAS39669-78-8
Molecular FormulaC5H3NO2S
Molecular Weight141.15 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)C=O)C=O
InChIInChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H
InChIKeyBKHZLTKQOBJPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Thiazoledicarboxaldehyde (CAS 39669-78-8) for Procurement: A Strategic Sourcing Guide to a Bifunctional Thiazole Dialdehyde Building Block


4,5-Thiazoledicarboxaldehyde (CAS 39669-78-8; also referenced as 13669-78-8) is a heterocyclic organic compound with the molecular formula C5H3NO2S and a molecular weight of 141.15 g/mol . It features a 1,3-thiazole core substituted with aldehyde groups at the 4- and 5-positions, classifying it as a 4,5-disubstituted thiazole dialdehyde [1]. This compound is characterized by a calculated density of 1.478 g/cm³, a predicted boiling point of 337.9°C at 760 mmHg, and a topological polar surface area (TPSA) of 75.3 Ų . Its bifunctional dialdehyde architecture, combined with the electron-rich thiazole ring, establishes it as a versatile precursor for condensation reactions, coordination chemistry, and the synthesis of advanced heterocyclic systems .

4,5-Thiazoledicarboxaldehyde (CAS 39669-78-8): Why Thiazole Carboxaldehyde Analogs Cannot Be Interchanged in Critical Synthetic Pathways


Substituting 4,5-thiazoledicarboxaldehyde with mono-carboxaldehyde thiazole analogs (e.g., thiazole-2-carboxaldehyde, thiazole-4-carboxaldehyde, or thiazole-5-carboxaldehyde) is not functionally equivalent in key applications. The presence of two aldehyde groups in a 4,5-vicinal arrangement provides a unique bifunctional reactivity profile that is absent in the mono-functional analogs [1]. This dual functionality enables distinct reaction pathways, including cross-linking and the formation of extended π-conjugated systems, which are critical for generating macrocycles, coordination polymers, and covalent organic frameworks (COFs) [2]. In contrast, the mono-carboxaldehyde analogs, which are liquids at room temperature with lower molecular weights (~113 g/mol) and distinct physicochemical properties, cannot achieve the same architectural complexity or chelating capacity [3]. The following evidence details the quantifiable performance metrics that underscore this differentiation.

4,5-Thiazoledicarboxaldehyde (CAS 39669-78-8): Head-to-Head Quantitative Evidence of Differentiation Against Analog Compounds


4,5-Thiazoledicarboxaldehyde vs. Thiazole-4-carboxaldehyde: 2-Fold Increase in Aldehyde Functionality for Cross-Linking and Polymer Synthesis

4,5-Thiazoledicarboxaldehyde possesses two reactive aldehyde groups per molecule, compared to a single aldehyde group in thiazole-4-carboxaldehyde . This stoichiometric difference (2:1) enables it to function as a bifunctional cross-linking agent or monomer, directly facilitating the synthesis of polymeric networks and macrocycles via condensation reactions [1]. Mono-functional analogs can only act as chain-terminating or pendant-functionalizing agents in the same reaction context .

Polymer Chemistry Cross-Linking Schiff Base Formation

4,5-Thiazoledicarboxaldehyde vs. Thiazole-2-carboxaldehyde: Enhanced Metal Chelation Potential Due to Proximate Dicarbonyl and N,S Heteroatom Array

The 4,5-vicinal arrangement of aldehyde groups on the thiazole ring creates a unique chelating environment where both oxygen atoms can potentially coordinate with a metal center in concert with the thiazole nitrogen and sulfur atoms [1]. In contrast, thiazole-2-carboxaldehyde lacks this intramolecular proximity of two donor groups, limiting its denticity and the stability of resulting metal complexes . This structural feature is the basis for the use of thiazole dicarboxaldehydes as ligands in coordination polymers and metal-organic frameworks (MOFs), an application where mono-formyl thiazoles are not suitable [1].

Coordination Chemistry Metal Sensing Ligand Design

4,5-Thiazoledicarboxaldehyde vs. 2-Methyl-thiazole-4,5-dicarbaldehyde: Impact of Substituent on Electronic Properties and Reactivity

The presence of a methyl group at the 2-position in 2-methyl-thiazole-4,5-dicarbaldehyde (CAS 24077-14-3) introduces a +I (inductive) effect, which slightly increases electron density on the thiazole ring compared to the unsubstituted 4,5-thiazoledicarboxaldehyde [1]. This substitution can influence the electrophilicity of the aldehyde carbons and the overall reactivity in nucleophilic addition and cycloaddition reactions [2]. While both compounds are bifunctional dialdehydes, the unsubstituted version provides a more electron-deficient and tunable scaffold for applications where strong π-π stacking or lower HOMO levels are desired [2].

Electronic Effects Reactivity Modulation Structure-Activity Relationship

4,5-Thiazoledicarboxaldehyde vs. Phthalaldehyde (OPA): Aromatic vs. Heteroaromatic Dialdehyde Backbones for Fluorescent Sensing

While both 4,5-thiazoledicarboxaldehyde and phthalaldehyde (o-phthalaldehyde, OPA) are bifunctional dialdehydes used in fluorescence-based sensing, the thiazole core introduces distinct photophysical and electronic properties compared to the benzene ring in OPA . The thiazole ring's nitrogen and sulfur atoms provide a heteroaromatic system that can engage in additional non-covalent interactions (e.g., H-bonding, metal coordination) and offers a different π-conjugation pathway, which can lead to altered absorption/emission wavelengths and improved sensor selectivity [1]. Specifically, thiazole-linked covalent organic frameworks (COFs) have demonstrated selective and sensitive detection of nitroaromatic compounds like TNP, showcasing a functional advantage over OPA-based sensors in certain environmental monitoring contexts [2].

Fluorescence Sensing Chemodosimeters Heterocyclic Chemistry

4,5-Thiazoledicarboxaldehyde (CAS 39669-78-8): Optimal Application Scenarios Based on Verifiable Differentiation Evidence


Synthesis of Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers

The bifunctional aldehyde groups of 4,5-thiazoledicarboxaldehyde make it an ideal monomer for the construction of imine-linked COFs and conjugated polymers via Schiff-base condensation with aromatic diamines [1]. Its 2:1 aldehyde-to-amine stoichiometric advantage, compared to mono-aldehyde thiazoles, enables the formation of extended, cross-linked networks with high surface areas and tunable pore sizes [1]. Recent research has demonstrated the utility of thiazole-linked COFs as selective fluorescent chemosensors for nitroaromatic explosives like TNP, highlighting a performance outcome directly linked to the compound's unique structure [2].

Design of Advanced Coordination Polymers and Metal-Organic Frameworks (MOFs)

Researchers seeking to develop novel coordination architectures should prioritize 4,5-thiazoledicarboxaldehyde due to its potential to act as a multidentate ligand [3]. The vicinal dicarbonyl array, in conjunction with the thiazole nitrogen and sulfur, offers multiple coordination sites that can bridge metal centers and facilitate the assembly of 1D, 2D, or 3D networks [3]. This chelating capacity is a direct consequence of its 4,5-disubstituted dialdehyde structure, a feature absent in mono-formyl thiazoles or other simpler dialdehydes like phthalaldehyde [1].

Synthesis of Bioactive Heterocyclic Scaffolds and Pharmaceutical Intermediates

The thiazole core is a privileged structure in medicinal chemistry, and the presence of two reactive aldehyde handles at the 4- and 5-positions provides a versatile entry point for constructing complex, fused heterocyclic systems [4]. 4,5-Thiazoledicarboxaldehyde can undergo selective or sequential condensations, cycloadditions, and multi-component reactions that are not accessible to its mono-carboxaldehyde counterparts [4]. Its predicted LogP of 0.5 and TPSA of 75.3 Ų suggest favorable drug-like properties for intermediates derived from this scaffold, making it a strategic choice for medicinal chemistry programs targeting novel therapeutics [5].

Development of Ratiometric Fluorescent and Colorimetric Chemosensors

For the development of next-generation sensors, the heteroaromatic thiazole ring of 4,5-thiazoledicarboxaldehyde offers distinct advantages over purely carbocyclic dialdehydes like OPA [2]. The presence of nitrogen and sulfur atoms can facilitate additional sensing mechanisms, such as metal-ion coordination or pH-dependent fluorescence changes, leading to improved selectivity and sensitivity [2]. The dialdehyde functionality allows for covalent attachment to various signaling units or solid supports, creating robust chemodosimeters for environmental and biological analyte detection [2].

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